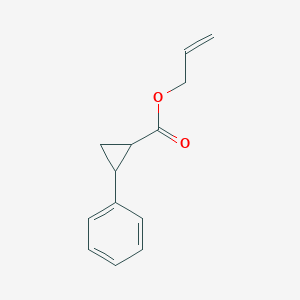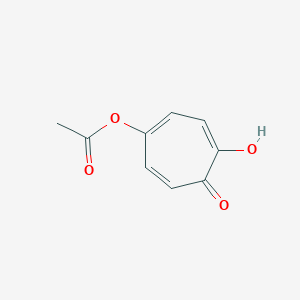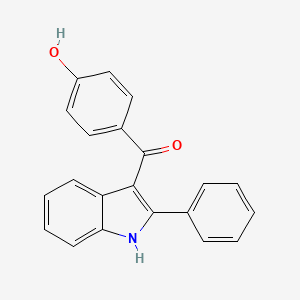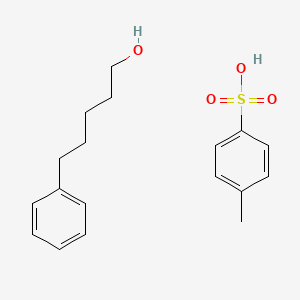
4-Methylbenzenesulfonic acid;5-phenylpentan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbenzenesulfonic acid typically involves the sulfonation of toluene using sulfuric acid or oleum. The reaction is highly exothermic and requires careful control of temperature and reaction conditions to avoid side reactions and ensure high yield.
For 5-phenylpentan-1-ol, one common synthetic route involves the Grignard reaction. This method involves the reaction of phenylmagnesium bromide with pentanal, followed by hydrolysis to yield 5-phenylpentan-1-ol. The reaction is typically carried out in anhydrous ether under an inert atmosphere to prevent the Grignard reagent from reacting with moisture.
Industrial Production Methods
Industrial production of 4-Methylbenzenesulfonic acid often employs continuous sulfonation processes, where toluene is continuously fed into a reactor containing sulfuric acid. The product is then separated and purified through distillation or crystallization.
The industrial production of 5-phenylpentan-1-ol may involve catalytic hydrogenation of 5-phenylpentanal or other related intermediates. This process is typically carried out under high pressure and temperature using metal catalysts such as palladium or platinum.
化学反应分析
Types of Reactions
4-Methylbenzenesulfonic acid undergoes various chemical reactions, including:
Esterification: Reacts with alcohols to form esters.
Neutralization: Reacts with bases to form salts.
Substitution: Can participate in electrophilic aromatic substitution reactions.
5-Phenylpentan-1-ol can undergo:
Oxidation: Can be oxidized to 5-phenylpentanoic acid using oxidizing agents like potassium permanganate.
Reduction: Can be reduced to 5-phenylpentane using reducing agents like lithium aluminum hydride.
Esterification: Reacts with carboxylic acids to form esters.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Sulfuric acid, palladium, platinum.
Major Products
Esterification of 4-Methylbenzenesulfonic acid: Produces esters such as methyl 4-methylbenzenesulfonate.
Oxidation of 5-Phenylpentan-1-ol: Produces 5-phenylpentanoic acid.
Reduction of 5-Phenylpentan-1-ol: Produces 5-phenylpentane.
科学研究应用
4-Methylbenzenesulfonic acid is widely used as a catalyst in organic synthesis, particularly in the production of esters and ethers. It is also used in the pharmaceutical industry for the synthesis of various drugs and intermediates.
5-Phenylpentan-1-ol has applications in the synthesis of fragrances and flavors due to its pleasant aroma. It is also used as an intermediate in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of 4-Methylbenzenesulfonic acid as a catalyst involves the activation of electrophiles through protonation, making them more reactive towards nucleophiles. This enhances the rate of various organic reactions, including esterification and etherification.
5-Phenylpentan-1-ol exerts its effects through its functional groups. The hydroxyl group can participate in hydrogen bonding and other interactions, while the phenyl group can engage in π-π interactions and other aromatic interactions.
相似化合物的比较
Similar Compounds
p-Toluenesulfonic acid: Similar to 4-Methylbenzenesulfonic acid but with different substituents.
Benzyl alcohol: Similar to 5-Phenylpentan-1-ol but with a different carbon chain length.
Uniqueness
4-Methylbenzenesulfonic acid is unique due to its strong acidity and ability to act as a catalyst in a wide range of organic reactions. 5-Phenylpentan-1-ol is unique due to its specific structure, which imparts distinct chemical and physical properties, making it valuable in the synthesis of fragrances and pharmaceuticals.
属性
CAS 编号 |
109398-68-7 |
|---|---|
分子式 |
C18H24O4S |
分子量 |
336.4 g/mol |
IUPAC 名称 |
4-methylbenzenesulfonic acid;5-phenylpentan-1-ol |
InChI |
InChI=1S/C11H16O.C7H8O3S/c12-10-6-2-5-9-11-7-3-1-4-8-11;1-6-2-4-7(5-3-6)11(8,9)10/h1,3-4,7-8,12H,2,5-6,9-10H2;2-5H,1H3,(H,8,9,10) |
InChI 键 |
XBZNYXZOUXRSGC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)CCCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


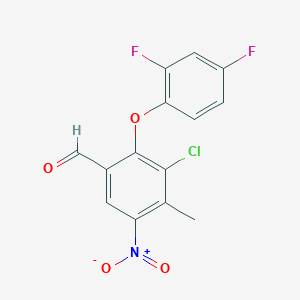
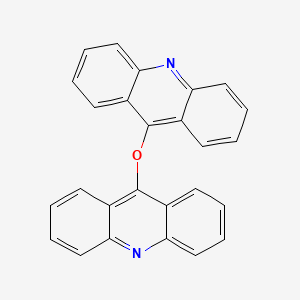
![6-Methyl-2-(morpholin-4-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14336637.png)
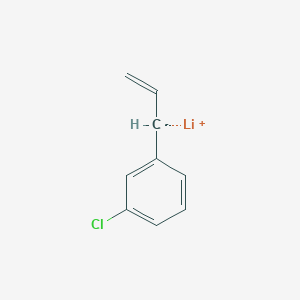
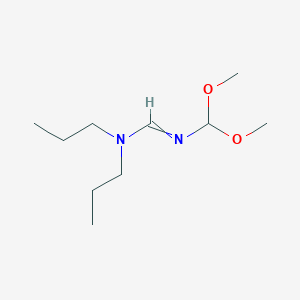

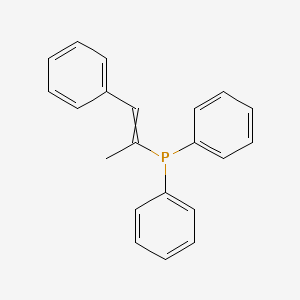
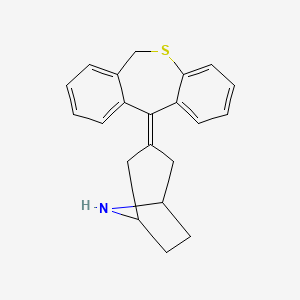
![3-Ethenylidene-7-propadienylidenebicyclo[3.3.1]nonane](/img/structure/B14336681.png)
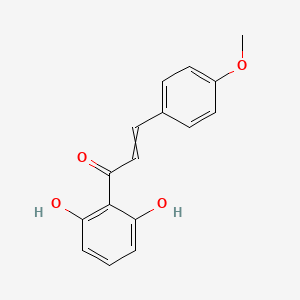
![[3-(Chloromethoxy)prop-1-en-1-yl]benzene](/img/structure/B14336695.png)
